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Compound of Interest

Compound Name: Oxazol-5-ylmethanol

Cat. No.: B140774

An In-Depth Technical Guide to (1,3-Oxazol-5-yl)methanol: Properties, Synthesis, and
Applications in Modern Drug Discovery

Introduction

(1,3-Oxazol-5-yl)methanol is a heterocyclic organic compound that has emerged as a critical
building block in the field of medicinal chemistry and materials science. As a bifunctional
molecule, it features a stable, electron-deficient 1,3-oxazole ring coupled with a reactive
primary alcohol. This unique combination of properties makes it an exceptionally versatile
synthon for the construction of complex molecular architectures. The oxazole motif is a
prominent pharmacophore found in numerous natural products and synthetic drug candidates,
prized for its metabolic stability and ability to participate in hydrogen bonding interactions,
which are crucial for molecular recognition at biological targets.[1][2] This guide offers a
comprehensive technical overview of (1,3-Oxazol-5-yl)methanol, detailing its chemical and
physical properties, proven synthetic methodologies, characteristic reactivity, and its
applications as a strategic intermediate in drug development.

Chapter 1: Molecular Structure and Identification

The structural foundation of (1,3-Oxazol-5-yl)methanol consists of a five-membered aromatic
heterocycle containing nitrogen and oxygen atoms at the 1- and 3-positions, respectively. A
hydroxymethyl group is attached at the C5 position. This arrangement imparts a distinct
electronic character to the molecule; the oxazole ring acts as a weak electron-withdrawing
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group, while the primary alcohol provides a key site for nucleophilic and electrophilic

transformations.
Identifier Value
IUPAC Name (1,3-oxazol-5-yl)methanol[3]
CAS Number 127232-41-1[3][4][5][6]
Molecular Formula CaHsNO2[3][4][5]
Molecular Weight 99.09 g/mol [3][4][5]
PubChem CID 18758985[3][4]
SMILES C1=C(0OC=N1)CO[4]
InChlKey CRPXMLXYMBLZEP-UHFFFAQY SA-N[3][4]

Chapter 2: Physicochemical and Spectroscopic
Properties

A thorough understanding of the physicochemical and spectroscopic profile of (1,3-Oxazol-5-
yl)methanol is essential for its effective use in synthesis and for the characterization of its
derivatives.

Physicochemical Data

The physical properties of (1,3-Oxazol-5-yl)methanol are summarized below. The data reflects
a compound with moderate polarity and a high boiling point, consistent with its ability to engage
in intermolecular hydrogen bonding via the hydroxyl group. Notably, a definitive melting point is
not consistently reported across major chemical databases.[4][6]
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Property Value Source
Boiling Point 212.8 °C (at 760 mmHg) [4]
Density 1.25 glcm?3 [4]
Flash Point 82.49 °C [4]
XLogP3 -0.5 [3]

Anticipated Spectroscopic Profile

While specific spectra are best obtained empirically, the structure of (1,3-Oxazol-5-yl)methanol
allows for the confident prediction of its key spectroscopic features.

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. The
two protons on the aromatic oxazole ring should appear as distinct singlets in the downfield
region (typically & 7.0-8.5 ppm). The methylene protons (-CH2-) adjacent to the alcohol and
the ring would likely appear as a singlet around 6 4.5-5.0 ppm. The hydroxyl proton (-OH) will
present as a broad singlet whose chemical shift is dependent on solvent and concentration.

e 13C NMR Spectroscopy: The carbon NMR spectrum should display four distinct signals.
Three signals will correspond to the carbons of the oxazole ring (in the approximate range of
0 120-155 ppm), and one signal for the methylene carbon (-CH20H) will be further upfield
(typically & 55-65 ppm).

« Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional
groups. A strong, broad absorption band is anticipated in the 3200-3600 cm~* region,
characteristic of the O-H stretching vibration of the alcohol.[7] Aromatic C-H stretching may
appear around 3100 cm~1. The spectrum will also feature characteristic absorptions for the
oxazole ring, including C=N stretching (around 1650-1660 cm~1) and C=C stretching
vibrations.[7]

Chapter 3: Synthesis and Reactivity

(1,3-Oxazol-5-yl)methanol is typically prepared via the reduction of a corresponding C5-
functionalized oxazole, most commonly an ester. Its reactivity is dominated by the primary
alcohol, which serves as a versatile handle for subsequent chemical modifications.
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Synthesis Protocol: Reduction of Ethyl Oxazole-5-
carboxylate

A reliable and widely applicable method for synthesizing (1,3-Oxazol-5-yl)methanol is the
reduction of ethyl oxazole-5-carboxylate.[8] Sodium borohydride (NaBHa) is the reagent of
choice for this transformation due to its selectivity; it readily reduces esters while being inert
towards the aromatic oxazole ring under these conditions.

Experimental Protocol:

» To a stirred solution of ethyl oxazole-5-carboxylate (1.0 eq) in absolute ethanol (approx. 10
mL per gram of ester) in a round-bottom flask under an inert argon atmosphere, cool the
mixture to 0 °C using an ice bath.

e Add sodium borohydride (2.0 eq) portion-wise, ensuring the internal temperature does not
rise significantly.

 After the addition is complete, remove the ice bath and allow the reaction to warm to room
temperature.

« Stir the reaction for 16 hours or until thin-layer chromatography (TLC) indicates the complete
consumption of the starting material.

» Upon completion, carefully quench the reaction by slowly adding a saturated aqueous
solution of ammonium chloride.

o Extract the aqueous mixture with a suitable organic solvent, such as 5% methanol in
dichloromethane.

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure to yield the crude product, which can be purified by column
chromatography.[8]
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Caption: Synthesis of (1,3-Oxazol-5-yl)methanol via ester reduction.

Key Chemical Reactions: Halogenation

The hydroxyl group of (1,3-Oxazol-5-yl)methanol can be readily converted into a good leaving
group, such as a halide, to facilitate nucleophilic substitution reactions. This transformation is
pivotal for integrating the oxazole moiety into larger molecules.

Protocol for Synthesis of 5-(Chloromethyl)oxazole:

» Dissolve (1,3-Oxazol-5-yl)methanol (1.0 eq) in a 1:1 mixture of dichloromethane and n-
hexane under an inert argon atmosphere.[8]

e Cool the solution to 0 °C.
¢ Slowly add thionyl chloride (SOCIz2) to the stirred solution.
 Allow the reaction to proceed at 0 °C for approximately 3 hours, monitoring by TLC.[8]

e Upon completion, the reaction mixture can be carefully concentrated to remove excess
solvent and reagent, yielding the desired 5-(chloromethyl)oxazole. An inert atmosphere is
crucial to prevent side reactions with atmospheric moisture.[8]
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(1,3-Oxazol-5-yl)methanol

Halogenation
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y
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Caption: Conversion to an electrophile for further synthesis.

Chapter 4: Applications in Medicinal Chemistry

The oxazole ring is a privileged scaffold in drug discovery, appearing in a wide array of
pharmacologically active compounds.[2][9] Its value stems from its relative metabolic stability
and its role as a bioisostere for ester and amide functionalities. The nitrogen atom can act as a
hydrogen bond acceptor, facilitating precise interactions with protein targets.

(1,3-Oxazol-5-yl)methanol is a key intermediate for introducing this valuable scaffold. The
primary alcohol allows for its incorporation into lead compounds via:

o Ether Synthesis: Deprotonation followed by reaction with an alkyl halide.
« Esterification: Reaction with a carboxylic acid or acyl chloride.

» Nucleophilic Substitution: Following conversion of the alcohol to a halide or sulfonate ester, it
can be displaced by various nucleophiles (e.g., amines, thiols) to build more complex
structures.

Research into related oxazolone structures has shown potent antitumor activity, highlighting the
therapeutic potential of this chemical class.[10] For instance, novel oxazol-5-one derivatives
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have been developed as inhibitors of Peroxiredoxin 1, a key enzyme in cellular redox
homeostasis, demonstrating efficacy in hepatocellular carcinoma models.[10]

Chapter 5: Safety and Handling

(1,3-Oxazol-5-yl)methanol requires careful handling due to its potential health hazards.
Adherence to standard laboratory safety protocols is mandatory.

e GHS Hazard Classification:

[¢]

H302: Harmful if swallowed.[3][4]

[¢]

H315: Causes skin irritation.[3][4]

o

H319: Causes serious eye irritation.[3][4]

(¢]

H335: May cause respiratory irritation.[3][4]

e Recommended Precautions:

Work in a well-ventilated fume hood.

o

o

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab
coat, and chemical-resistant gloves.[11]

o

Avoid inhalation of dust, fumes, or vapors.[12]

o

In case of contact with eyes or skin, rinse immediately with plenty of water and seek
medical advice.[13]

o Storage:

o Store in a tightly sealed container in a dry, cool place.[5] For long-term stability, it is
recommended to store in a freezer at temperatures under -20°C.[5][12]

Conclusion
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(1,3-Oxazol-5-yl)methanol is a high-value chemical intermediate with a well-defined profile of
properties, reactivity, and applications. Its straightforward synthesis and the versatile reactivity
of its primary alcohol group make it an indispensable tool for medicinal chemists. As the
demand for novel therapeutics continues to grow, the strategic use of such versatile building
blocks will remain paramount in the efficient design and synthesis of next-generation drug
candidates.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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